3-cyano-N-(isochroman-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

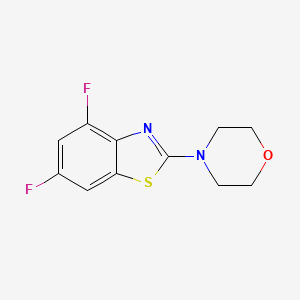

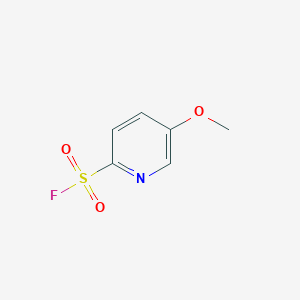

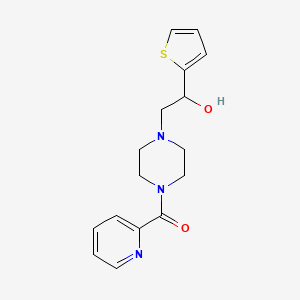

“3-cyano-N-(isochroman-3-ylmethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The compound also contains a cyano group and an isochroman group.

Molecular Structure Analysis

The molecular formula of “3-cyano-N-(isochroman-3-ylmethyl)benzamide” is C18H16N2O2, and its molecular weight is 292.338.Chemical Reactions Analysis

Benzamides, including “3-cyano-N-(isochroman-3-ylmethyl)benzamide”, can undergo various chemical reactions. For instance, they can react with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Colorimetric Sensing

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated their utility in colorimetric sensing of fluoride anions. These compounds, upon interaction with fluoride ions, exhibit a significant color transition visible to the naked eye, indicating their potential application in environmental monitoring and analytical chemistry (Younes et al., 2020).

Catalytic Reactions

Research into the oxidative cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, highlights the versatility of benzamide derivatives in synthesizing complex isoquinolone structures. This process is significant in medicinal chemistry, offering a pathway to new compounds with potential biological activities (Hyster & Rovis, 2010).

Selective Hydrogenation

A catalytic study involving Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) demonstrated high activity and selectivity in the hydrogenation of phenolic compounds to cyclohexanone derivatives, an important industrial process. The catalyst's efficiency in aqueous media without additives marks a significant advancement in green chemistry and catalysis (Wang et al., 2011).

Anticancer Potential

Benzamide derivatives, specifically those radiolabeled for targeting melanotic melanoma, have shown promise in nuclear medicine for imaging and potential therapeutic applications. The high uptake and toxicity against melanoma cells underscore the therapeutic potential of these compounds in targeted drug delivery systems (Wolf et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-10-13-4-3-7-15(8-13)18(21)20-11-17-9-14-5-1-2-6-16(14)12-22-17/h1-8,17H,9,11-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVRCKILJMSTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(isochroman-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)